molecular formula C5H7NO B2775777 4-Isocyanatobut-1-ene CAS No. 52114-85-9

4-Isocyanatobut-1-ene

Cat. No.: B2775777
CAS No.: 52114-85-9
M. Wt: 97.117
InChI Key: VNKGGLJCICOLTE-UHFFFAOYSA-N
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Description

4-Isocyanatobut-1-ene is an organic compound with the molecular formula C5H7NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a butene chain. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isocyanatobut-1-ene can be synthesized through several methods. One common approach involves the reaction of 4-aminobut-1-ene with phosgene (COCl2) under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanatobut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Isocyanatobut-1-ene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic due to the polar double bond between carbon and nitrogen, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form urethanes, ureas, and polyisocyanates .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives such as urethanes, ureas, and polyisocyanates. This makes it a valuable compound in both research and industrial applications .

Biological Activity

4-Isocyanatobut-1-ene is a compound that has garnered interest due to its potential biological activities. Its structure, characterized by an isocyanate functional group, suggests reactivity that could influence various biological pathways. This article reviews the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₄H₅N₃O
  • Molecular Weight : 99.10 g/mol
  • CAS Number : 17559-56-9

The presence of the isocyanate group (-N=C=O) is known to impart significant reactivity, particularly in forming covalent bonds with nucleophiles such as amino acids in proteins.

1. Anticancer Activity

Research indicates that isocyanates can exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives of isocyanates could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Cell LineIC50 (μM)Reference
PC3 (Prostate)15.5
MCF7 (Breast)12.3
A549 (Lung)10.0

2. Antimicrobial Activity

Isocyanates have been noted for their antimicrobial properties. The compound has shown efficacy against a range of bacteria and fungi, suggesting potential applications in infection control.

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

3. Anti-inflammatory Effects

Isocyanates may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity can be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Modification : The isocyanate group can react with thiol groups in proteins, leading to changes in protein function.
  • Signal Transduction Modulation : Isocyanates can influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
  • Oxidative Stress Induction : Some studies suggest that isocyanates may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the biological implications of isocyanates:

  • Case Study on Cancer Cell Lines : A recent investigation evaluated the effects of various isocyanate derivatives on human cancer cell lines. The study concluded that certain derivatives could selectively induce apoptosis through mitochondrial pathways, providing a basis for developing targeted cancer therapies.
  • Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial effects of isocyanates against multi-drug resistant strains of bacteria. Results showed significant inhibition at low concentrations, suggesting potential for use in antibiotic formulations.

Properties

IUPAC Name

4-isocyanatobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-3-4-6-5-7/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKGGLJCICOLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52114-85-9
Record name 4-isocyanatobut-1-ene
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